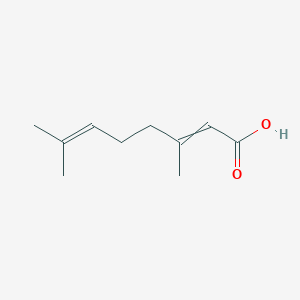

3,7-Dimethyl-2,6-octadienoic acid

描述

Structure

3D Structure

属性

分子式 |

C10H16O2 |

|---|---|

分子量 |

168.23 g/mol |

IUPAC 名称 |

3,7-dimethylocta-2,6-dienoic acid |

InChI |

InChI=1S/C10H16O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,7H,4,6H2,1-3H3,(H,11,12) |

InChI 键 |

ZHYZQXUYZJNEHD-UHFFFAOYSA-N |

规范 SMILES |

CC(=CCCC(=CC(=O)O)C)C |

沸点 |

250.00 °C. @ 760.00 mm Hg |

熔点 |

21.00 °C. @ 760.00 mm Hg |

物理描述 |

Liquid |

产品来源 |

United States |

Stereoselective Isolation Approaches for E and Z Isomers

Argentation Chromatography

Argentation chromatography is a highly effective technique for separating compounds based on the number and geometry of their double bonds. wikipedia.org The stationary phase, typically silica (B1680970) gel or a modern ionic liquid matrix, is impregnated with silver salts, most commonly silver nitrate (B79036) (AgNO₃).

The principle lies in the reversible formation of charge-transfer complexes between the silver ions (Ag⁺) and the π-electrons of the carbon-carbon double bonds in the isomers. The stability of these complexes depends on the steric accessibility of the double bonds. The double bond in the (Z)-isomer (nerolic acid) is generally more exposed than the one in the (E)-isomer (geranic acid), leading to a stronger interaction with the silver ions. Consequently, the (Z)-isomer is retained more strongly on the column and elutes later than the (E)-isomer. This differential retention allows for their effective separation on a preparative scale.

High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a versatile method for isolating and purifying isomers from a mixture. For this compound, a reverse-phase setup is typically employed.

In this method, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid to ensure the carboxylic acid remains in its protonated state. rsc.org While the polarity difference between the (E) and (Z) isomers is slight, it is often sufficient to achieve separation on a high-resolution column, especially with optimized parameters. The scalability of this method allows for the isolation of gram-level quantities of the purified isomers.

Counter-Current Chromatography (CCC)

Counter-Current Chromatography (CCC) is a form of liquid-liquid partition chromatography that eliminates the use of a solid support, thereby preventing the irreversible adsorption of the sample. researchgate.netnih.gov This technique is exceptionally well-suited for the preparative separation of delicate natural products and closely related isomers.

For separating acidic isomers like geranic and nerolic acid, a specific application called pH-zone-refining CCC is particularly powerful. nih.gov In this method, a two-phase solvent system is used. The crude sample is loaded into the column dissolved in the mobile phase, which contains no acid or base. A retainer acid (e.g., trifluoroacetic acid) is added to the stationary phase, while a basic eluent (e.g., ammonia) is added to the mobile phase. This creates a moving pH gradient within the CCC column. The acidic isomers are "trapped" and then eluted in distinct zones according to their pKa values and partition coefficients, leading to a high-purity separation. nih.gov

Table 1: Properties of (E)- and (Z)-3,7-Dimethyl-2,6-octadienoic Acid

| Property | (E)-Isomer (Geranic Acid) | (Z)-Isomer (Nerolic Acid) |

|---|---|---|

| Synonym | Geranic Acid, trans-Geranic acid | Nerolic Acid, cis-Geranic acid |

| CAS Number | 4698-08-2 nist.gov | 4613-38-1 wikipedia.org |

| Molecular Formula | C₁₀H₁₆O₂ | C₁₀H₁₆O₂ |

| Molar Mass | 168.23 g/mol | 168.23 g/mol |

| Appearance | Viscous Liquid | - |

| Key Structural Feature | Carboxyl group is trans to the C3-methyl group | Carboxyl group is cis to the C3-methyl group |

Table 2: Overview of Stereoselective Isolation Techniques

| Technique | Principle of Separation | Key Advantages for Isomer Separation |

|---|---|---|

| Argentation Chromatography | Differential complexation of π-bonds with silver ions. | High selectivity for cis/trans isomers based on steric hindrance of double bonds. |

| Preparative HPLC | Partitioning between a nonpolar stationary phase and a polar mobile phase. | High resolution, well-established, and scalable for larger quantities. |

| pH-Zone-Refining CCC | Partitioning in a liquid-liquid system based on pKa and hydrophobicity along an elution pH gradient. | No solid support (no irreversible adsorption), high sample recovery, excellent for separating ionizable compounds like acids. |

Biosynthesis and Metabolic Pathways of 3,7 Dimethyl 2,6 Octadienoic Acid

Precursor Utilization in 3,7-Dimethyl-2,6-octadienoic Acid Biosynthesis

The biosynthesis of this compound relies on the availability of key precursor molecules, primarily the monoterpene alcohols geraniol (B1671447) and nerol (B1678202), and the corresponding aldehyde, citral (B94496). wikipedia.orgwikipedia-on-ipfs.orgnih.govlookchem.com

Geraniol, the trans-isomer, and nerol, the cis-isomer, are C10 alcohols that serve as the direct backbones for geranic and nerolic acid, respectively. nih.govsigmaaldrich.com Citral, which is a mixture of the corresponding aldehydes geranial and neral, is a crucial intermediate in this conversion process. longdom.orglongdom.orgnih.gov The conversion of these precursors to the final acid form is a key step in the metabolic pathways of many organisms. For example, geranic acid, nerolic acid, geraniol, and citral are all components of the honey bee's Nasonov pheromone. wikipedia.orgwikipedia-on-ipfs.org

| Precursor | Chemical Name | Isomerism | Corresponding Acid |

|---|---|---|---|

| Geraniol | (E)-3,7-Dimethylocta-2,6-dien-1-ol | trans-isomer | Geranic acid |

| Nerol | (Z)-3,7-Dimethyl-2,6-octadien-1-ol | cis-isomer | Nerolic acid |

| Citral | 3,7-Dimethyl-2,6-octadienal | Mixture of Geranial (trans) and Neral (cis) | Geranic acid / Nerolic acid |

The fundamental building blocks for this compound originate from the isoprenoid (or terpenoid) pathway. Monoterpenes are characteristically formed from the condensation of two five-carbon isoprene (B109036) units. nih.gov Geraniol, a primary precursor, is a monoterpenoid composed of two prenyl units linked in a head-to-tail fashion. nih.gov The classification of geranic acid as an acyclic monoterpenoid directly points to its origin from this pathway. phytobank.ca This pathway generates the C10 skeleton that, after a series of enzymatic modifications, results in the formation of this compound.

Research into the initial biosynthetic steps focuses on the conversion of the alcohol precursors. Studies have demonstrated the biotransformation of geraniol into geranic acid. nih.gov This process is a two-step oxidation reaction. First, the primary alcohol group of geraniol is oxidized to an aldehyde, forming geranial. Subsequently, the aldehyde is further oxidized to a carboxylic acid, yielding geranic acid. nih.gov This oxidative sequence is a common biological pathway for the synthesis of carboxylic acids from their corresponding alcohols.

Enzymatic Mechanisms in this compound Production

The conversion of precursors into this compound is not a spontaneous process but is catalyzed by specific enzymes. Dehydrogenases are central to this biochemical transformation. nih.gov

The production of geranic acid from geraniol is mediated by the action of dehydrogenases. nih.gov The process involves two key enzymatic activities:

Geraniol Dehydrogenase : This enzyme catalyzes the initial oxidation of geraniol to geranial.

Geranial Dehydrogenase (or Aldehyde Dehydrogenase): This enzyme is responsible for the subsequent oxidation of geranial to geranic acid. nih.gov

An aldehyde dehydrogenase, designated GeoB, has been identified and shown to exhibit geranial dehydrogenase (GaDH) activity in vitro. ebi.ac.uk This enzyme facilitates the irreversible formation of geranic acid from geranial. ebi.ac.uk

| Enzyme | Substrate | Product | Reaction Type |

|---|---|---|---|

| Geraniol Dehydrogenase | Geraniol | Geranial | Oxidation |

| Geranial Dehydrogenase (e.g., GeoB) | Geranial | Geranic acid | Oxidation |

Studies on microbial biotransformation have provided significant insights into the production of this compound. The fungus Mucor irregularis has been shown to efficiently convert geraniol to geranic acid, achieving conversion rates of 97–100% after 72 hours of incubation. nih.gov This biotransformation highlights a practical and efficient route for producing geranic acid from a readily available precursor. The process demonstrates a regioselective oxidation of the primary alcohol group of geraniol without affecting the double bonds in the carbon chain. nih.gov

To enhance the production of this compound, researchers are exploring genetic and enzyme engineering strategies. These approaches aim to overcome limitations in natural production and create more efficient biosynthetic systems. One area of investigation is the heterologous expression of key enzymes, such as geraniol dehydrogenase, in microbial hosts to better understand and engineer the metabolic pathways involved in citral biotransformation. lookchem.com Furthermore, the metabolic engineering of geranic acid has been attempted in plants like maize, with the goal of enhancing traits such as fungal resistance. ebi.ac.uk These efforts indicate the potential for developing engineered biological systems for the targeted overproduction of this compound.

Metabolic Fate and Biotransformations of this compound in Biological Systems

The metabolic journey of this compound is multifaceted, involving a series of enzymatic reactions that lead to its breakdown or conversion into other biologically relevant molecules. These processes are observed in both microorganisms and plants, highlighting the compound's significance in different domains of life.

In Microorganisms:

The anaerobic degradation of monoterpenes has been notably studied in the denitrifying bacterium Castellaniella defragrans (formerly known as Alcaligenes defragrans). researchgate.netnih.gov This bacterium can utilize various monoterpenes, both cyclic and acyclic, as its sole carbon source, with this compound being a key intermediate in these catabolic pathways. nih.govmdpi.comnih.gov

The formation of this compound in C. defragrans from the acyclic monoterpene β-myrcene proceeds through a series of enzymatic steps. nih.gov Initially, β-myrcene is hydrated to (S)-(+)-linalool by the enzyme linalool (B1675412) dehydratase-isomerase. nih.gov This is followed by the isomerization of linalool to geraniol. nih.gov Geraniol is then oxidized to geranial by a NAD+-dependent geraniol dehydrogenase (GeDH), and subsequently, geranial is oxidized to this compound by a geranial dehydrogenase (GaDH). nih.govasm.orgnih.gov The enzymes responsible for these transformations, geraniol dehydrogenase and geranial dehydrogenase, are induced during the growth of the bacterium on monoterpenes. nih.govnih.gov

Interestingly, C. defragrans can also convert cyclic monoterpenes such as α-pinene, limonene, and α-phellandrene into this compound, with myrcene (B1677589) being the most efficiently transformed precursor. nih.govnih.gov This suggests a novel ring-opening mechanism to form an acyclic intermediate that can then enter the established degradation pathway. nih.govmdpi.com

Once formed, this compound does not accumulate indefinitely. Cell suspensions of C. defragrans have been shown to consume this acid, particularly under conditions of carbon limitation, indicating that it is further metabolized. nih.govnih.govnih.gov The degradation of this branched, unsaturated fatty acid is thought to proceed through a pathway analogous to the β-oxidation of fatty acids, ultimately leading to the formation of acetyl-CoA which can enter central metabolic cycles. aocs.orgnih.gov

The biotransformation of geraniol to geranic acid is not limited to C. defragrans. Other microorganisms, including fungi like Mucor irregularis and bacteria such as Acinetobacter sp., Gluconobacter sp., and Pseudomonas putida, have also been shown to catalyze this conversion. nih.gov

Table 1: Microbial Transformation of Precursors to this compound

| Precursor Monoterpene | Microorganism | Key Enzymes |

|---|---|---|

| β-Myrcene | Castellaniella defragrans | Linalool dehydratase-isomerase, Geraniol dehydrogenase, Geranial dehydrogenase |

| α-Pinene | Castellaniella defragrans | Not fully elucidated |

| Limonene | Castellaniella defragrans | Not fully elucidated |

| α-Phellandrene | Castellaniella defragrans | Not fully elucidated |

In Plants:

This compound is recognized as a plant metabolite. uniprot.org It has been reported in plants such as Cymbopogon citratus (lemongrass) and Monocyclanthus vignei. nih.gov The formation of this compound in plants is analogous to the pathway observed in microorganisms, involving the oxidation of geraniol. nih.gov This process is catalyzed by enzymes such as geraniol dehydrogenase and citral (geranial) dehydrogenase. nih.govwikipedia.org

Further derivatization of monoterpenes, including the formation of glycosides from terpene alcohols, is a known metabolic route in plants. youtube.com While specific glycosylation of this compound is not extensively documented, the enzymatic machinery for such modifications exists within the plant cell.

The degradation of this compound serves to channel carbon from this monoterpenoid into the central metabolism of the organism. The ultimate product of its breakdown is acetyl-CoA, a key molecule that sits (B43327) at the crossroads of numerous metabolic pathways. youtube.combyjus.com Acetyl-CoA can enter the citric acid cycle (TCA cycle) for the complete oxidation to carbon dioxide and the generation of ATP, or it can be utilized for various biosynthetic processes. youtube.combyjus.com

The catabolism of this compound is believed to follow the general principles of fatty acid β-oxidation. aocs.orgnih.govlibretexts.org However, due to its unsaturated nature and methyl branches, its degradation requires auxiliary enzymes in addition to the core β-oxidation machinery. aocs.orgnih.gov The double bond at the C2 position is a standard feature of a β-oxidation intermediate, but the double bond at the C6 position and the methyl group at the C3 and C7 positions necessitate specific enzymatic handling. The degradation of fatty acids with methyl branches at odd-numbered carbons can sometimes involve α-oxidation to remove the branch, while specific isomerases and reductases are required to process the double bonds in unsaturated fatty acids. aocs.orgnih.govnih.govnih.govnih.gov

Therefore, the role of this compound in intermediary metabolism is to serve as a carbon and energy source, which, upon its degradation to acetyl-CoA, fuels the central energy-generating and biosynthetic pathways of the cell.

The metabolic pathways involving this compound are spatially organized within the cell, and their activities are tightly regulated to meet the metabolic needs of the organism.

Compartmentalization:

In the bacterium Castellaniella defragrans, the enzymatic activities responsible for the conversion of monoterpenes to this compound are located in the cytosol. nih.gov This is where the soluble enzymes geraniol dehydrogenase and geranial dehydrogenase are found. nih.gov The subsequent β-oxidation-like degradation of the resulting acyl-CoA is also expected to occur in the cytosol in prokaryotes. nih.gov

In plants, the biosynthesis of terpenoids is known to be compartmentalized between different organelles, primarily the cytosol and the plastids. researchgate.net The synthesis of monoterpenes, which are precursors to this compound, can occur in the plastids via the methylerythritol phosphate (B84403) (MEP) pathway. researchgate.net The subsequent oxidation to the acid could potentially occur in different cellular compartments.

Regulation:

The metabolism of this compound is subject to regulation at both the genetic and enzymatic levels. In Castellaniella defragrans, the expression of geraniol dehydrogenase and geranial dehydrogenase is induced when the bacterium is grown on monoterpenes, indicating a transcriptional regulatory mechanism. nih.govnih.gov The genes encoding these enzymes, geoA and geoB respectively, are likely part of a regulon that is activated in the presence of monoterpene substrates. uniprot.orgasm.org This ensures that the enzymes for the degradation pathway are only synthesized when needed. While specific transcriptional regulators for these genes have not been explicitly identified, LysR-type and IclR-type regulators are known to control the degradation of other aromatic compounds in bacteria. researchgate.net

At the enzyme level, allosteric regulation is a common mechanism for controlling metabolic flux. wikipedia.org For instance, the activity of key enzymes in metabolic pathways can be modulated by the binding of effector molecules, such as pathway end-products, to an allosteric site on the enzyme. wikipedia.org While specific allosteric regulators of geraniol dehydrogenase and geranial dehydrogenase have not been detailed, the high affinity of geraniol dehydrogenase for its substrate suggests a finely tuned catalytic activity. nih.gov Inhibition of geraniol dehydrogenase by compounds like EDTA suggests a dependence on metal ions for its activity. uniprot.org

In plants, the regulation of monoterpene biosynthesis is also primarily controlled at the level of gene expression. researchgate.net The abundance of various transcription factor families, such as MYB, bHLH, and WRKY, has been shown to correlate with the expression of genes involved in terpene biosynthesis.

Chemical Synthesis Methodologies for 3,7 Dimethyl 2,6 Octadienoic Acid and Its Stereoisomers

Total Synthesis Strategies for 3,7-Dimethyl-2,6-octadienoic Acid

The total synthesis of this compound often starts from readily available materials like citral (B94496) or geraniol (B1671447). nih.govlookchem.comresearchgate.net These syntheses involve a series of chemical transformations to introduce the carboxylic acid functionality and control the stereochemistry of the double bonds.

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. amazonaws.com It involves breaking down the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, a primary disconnection is the carbon-carbon bond of the carboxylic acid group, suggesting an oxidation of the corresponding aldehyde, citral. lookchem.comamazonaws.com

Another key disconnection is the ester linkage in its ester derivatives, which points to an esterification reaction between the carboxylic acid and an alcohol. amazonaws.com The α,β-unsaturated nature of the carbonyl group also suggests a disconnection that leads back to simpler carbonyl compounds and phosphonium (B103445) ylides via a Wittig-type reaction. nih.gov This approach is particularly useful for establishing the desired stereochemistry at the C2-C3 double bond.

The stereoselective synthesis of the (E) and (Z) isomers of this compound is crucial for their specific applications. The (E)-isomer, geranic acid, and the (Z)-isomer, neric acid, exhibit different biological and chemical properties. nist.govnist.gov

One common strategy for the stereoselective synthesis of the (E)-isomer involves the oxidation of (E)-citral (geranial). lookchem.com Various oxidizing agents can be employed for this transformation. For instance, selective oxidation methods have been developed to convert the aldehyde group of citral to a carboxylic acid without affecting the double bonds. researchgate.net

The synthesis of the (Z)-isomer often requires different strategies or starting materials. For example, starting from nerol (B1678202) (the (Z)-isomer of geraniol), a similar oxidation sequence can be employed. Alternatively, stereoselective Wittig-type reactions can be utilized to construct the (Z)-double bond with high selectivity. nih.gov The choice of the phosphonium ylide and the reaction conditions are critical in determining the E/Z ratio of the product.

In some approaches, a mixture of (E) and (Z) isomers is synthesized, followed by separation techniques like chromatography to isolate the desired isomer. nih.gov However, for large-scale production, stereoselective methods that directly yield the desired isomer in high purity are preferred.

Several synthetic routes to this compound have been reported, each with its own advantages and disadvantages in terms of efficiency, yield, and purity.

| Starting Material | Key Reactions | Overall Yield | Purity | Reference |

| cis-Geraniol | Oxidation, Cyclization, Dehydration | 37.3% (for a related lactone) | Not specified | nih.gov |

| Citral | Selective Oxidation | Not specified | Not specified | researchgate.net |

| 1-Heptyne | Palladium-catalyzed cross-coupling, Wittig reaction, Carbonation | >95% (for a related acid) | >99% after HPLC | nih.gov |

Green Chemistry Principles in the Synthesis of this compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. snu.ac.krnih.gov The application of these principles to the synthesis of this compound aims to make its production more sustainable and environmentally friendly.

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions with reduced waste. scrivenerpublishing.com In the synthesis of this compound, catalytic methods can be employed for various transformations.

For the oxidation of citral to geranic acid, the use of catalytic amounts of an oxidizing agent with a co-oxidant like molecular oxygen is a greener alternative to stoichiometric oxidants. lookchem.com This reduces the amount of waste generated. Additionally, the use of heterogeneous catalysts can simplify product purification, as the catalyst can be easily separated from the reaction mixture by filtration. rsc.org

Rhodium chiral monophosphine complexes have been used as catalysts in the hydrogenation of terpenic acids, demonstrating the potential for catalytic stereoselective transformations in this class of compounds. pherobase.com

Atom economy is a measure of how efficiently a chemical reaction converts the mass of the reactants into the desired product. rsc.org Reactions with high atom economy are a key goal of green chemistry. Addition reactions, for example, are inherently atom-economical as all the atoms of the reactants are incorporated into the product. rsc.org

In the context of this compound synthesis, designing routes that maximize atom economy is crucial. For instance, addition reactions to construct the carbon skeleton would be preferable to substitution or elimination reactions that generate byproducts.

Solvent-free reactions, where the reaction is carried out in the absence of a solvent, can significantly reduce the environmental impact of a synthesis. Solvents often account for a large portion of the waste generated in chemical processes. While not always feasible, exploring solvent-free conditions for steps in the synthesis of this compound could lead to a much greener process. The use of supercritical fluids, such as carbon dioxide, as an alternative to traditional organic solvents is another green chemistry approach that could be explored. nih.gov

Semi-Synthesis and Biocatalytic Transformations for this compound Analogues

The pursuit of novel analogues of this compound, a naturally occurring monoterpenoid with applications in the fragrance, flavor, and agro-industrial sectors, has led to the exploration of semi-synthetic and biocatalytic approaches. nih.gov These methodologies leverage the structural backbone of readily available precursors, often natural products themselves, to introduce chemical diversity and access compounds that may be challenging to produce through total synthesis. Biocatalytic transformations, in particular, offer the advantages of high selectivity, mild reaction conditions, and a reduced environmental footprint.

A primary precursor for the semi-synthesis and biocatalysis of this compound and its analogues is geraniol. nih.gov This acyclic monoterpene alcohol is a major component of essential oils from aromatic plants like lemongrass and rosa grass. nih.govnih.gov The conversion of geraniol to geranic acid is a key transformation, often achieved through oxidation. This process can be mediated by various microorganisms and enzymes. nih.gov

Microbial transformations have proven effective in the production of geranic acid from geraniol. For instance, the fungus Mucor irregularis IIIMF4011, isolated from soil, has demonstrated the ability to convert geraniol to geranic acid with high efficiency. nih.govnih.gov In a controlled fermentation process, this strain achieved a 97–100% conversion rate after 72 hours of incubation. nih.gov The underlying biochemical mechanism typically involves a two-step oxidation process. First, geraniol is oxidized to its corresponding aldehyde, geranial, by geraniol dehydrogenase. Subsequently, geranial is further oxidized to geranic acid by geranial dehydrogenase. nih.gov Other microorganisms, such as Rhodococcus sp., have also been reported to transform geraniol into a single biotransformed product, geranic acid. nih.gov

In addition to whole-cell biocatalysis, engineered metabolic pathways in host organisms like Escherichia coli have been developed for the production of geranic acid analogues. One such approach involves the isopentenol (B1216264) utilization pathway (IUP), which is less energetically demanding than the native mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. nih.gov By introducing and optimizing the expression of alcohol and aldehyde dehydrogenases from Castellaniella defragrans, researchers have successfully extended the geraniol synthesis pathway in E. coli to produce geranate (B1243311), achieving titers of 764 mg/L in 24 hours from isopentenols. nih.gov

The following table summarizes selected biocatalytic transformations for the production of this compound and its precursors.

| Precursor | Biocatalyst | Product | Key Findings |

| Geraniol | Mucor irregularis IIIMF4011 | Geranic Acid | Achieved 97-100% conversion after 72 hours of incubation. nih.govnih.gov |

| Geraniol | Rhodococcus sp. | Geranic Acid | Reported to produce geranic acid as the sole biotransformed product. nih.gov |

| Isopentenols | Engineered E. coli with dehydrogenases from Castellaniella defragrans | Geranate | Produced 764 mg/L of geranate in 24 hours. nih.gov |

Furthermore, semi-synthetic modifications of this compound and its precursors have been explored to generate novel analogues with potential applications. For example, (Z/E)-3,7-dimethyl-2,6-octadienoic acids have been synthesized and subsequently converted to their 6,7-epoxy analogues to investigate their fungicidal activities. researchgate.net Another example involves the synthesis of acetals from citral (3,7-dimethyl-2,6-octadienal), a closely related aldehyde, for use in the perfumery and flavor industries. researchgate.net

The enzymatic synthesis of esters of geraniol, such as geranyl acetate (B1210297), represents another avenue for creating analogues. Lipase-catalyzed transesterification of geraniol with acyl donors like vinyl acetate or acetic anhydride (B1165640) has been optimized to achieve high conversion rates. researchgate.net For instance, Pseudomonas fluorescens lipase (B570770) has been identified as an effective catalyst for this transformation. researchgate.net

The table below provides examples of semi-synthetic transformations to produce analogues of this compound.

| Starting Material | Reagents/Catalyst | Product | Application/Research Focus |

| (Z/E)-3,7-dimethyl-2,6-octadienoic acids | - | (Z/E)-3,7-dimethyl-6,7-epoxy-2-octadienoic acid analogues | Investigation of fungicidal activity. researchgate.net |

| Citral | Ethylene (B1197577) glycol, p-toluenesulfonic acid | Citral ethylene glycol acetal | Perfumery and flavor. researchgate.net |

| Citral | Propylene (B89431) glycol, p-toluenesulfonic acid | Citral propylene glycol acetal | Perfumery and flavor. researchgate.net |

| Geraniol | Vinyl acetate, Pseudomonas fluorescens lipase | Geranyl acetate | Fragrance and flavor. researchgate.net |

These examples highlight the utility of semi-synthesis and biocatalysis in expanding the chemical space around this compound, enabling the creation of novel compounds with potentially enhanced or new biological activities and commercial applications.

Chemical Reactivity and Derivatization of 3,7 Dimethyl 2,6 Octadienoic Acid

Electrophilic and Nucleophilic Reactions of 3,7-Dimethyl-2,6-octadienoic Acid

The reactivity of this compound is characterized by the distinct functionalities of its carboxylic acid moiety and its two alkene groups.

Reactions Involving the Carboxylic Acid Moiety of this compound (e.g., amidation, esterification)

The carboxylic acid group of this compound readily undergoes reactions typical of this functional group, such as amidation and esterification.

Amidation: The conversion of this compound to its corresponding amides can be achieved through various synthetic methods. A common approach involves the initial conversion of the carboxylic acid to an acid chloride, which then reacts with a wide range of aliphatic or aromatic amines to produce the desired amide derivatives. mdpi.com For instance, (Z/E)-3,7-dimethyl-2,6-octadienamide derivatives have been synthesized with yields ranging from 15% to 79%. mdpi.com The use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can also facilitate direct amidation. researchgate.net Modern organocatalytic methods, employing Brønsted acids and ynamides, offer an alternative route for atroposelective amidation. thieme-connect.de

Esterification: Similar to amidation, esterification of this compound can be performed using several techniques. The Steglich esterification, which utilizes DCC and a catalytic amount of DMAP, is an effective method. researchgate.net Another approach involves the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a nucleophilic catalyst for esterification with dimethyl carbonate. researchgate.net Formamide-catalyzed esterification provides a cost-effective and versatile method for converting carboxylic acids into esters. nih.gov

Table 1: Examples of Reagents for Amidation and Esterification of Carboxylic Acids

| Reaction | Reagent/Catalyst | Description |

|---|---|---|

| Amidation | Acid Chloride Formation followed by Amine | A two-step process where the carboxylic acid is first converted to a more reactive acid chloride. mdpi.com |

| Amidation | Dicyclohexylcarbodiimide (DCC) / 4-Dimethylaminopyridine (DMAP) | A common coupling method for direct amide bond formation. researchgate.net |

| Amidation | Brønsted Acid / Ynamides | An organocatalytic approach for atroposelective amidation. thieme-connect.de |

| Esterification | Dicyclohexylcarbodiimide (DCC) / 4-Dimethylaminopyridine (DMAP) | Known as the Steglich esterification, it's a widely used method. researchgate.net |

| Esterification | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) / Dimethyl Carbonate | A nucleophilic catalysis method for esterification. researchgate.net |

| Esterification | Formamide / Cyanuric Chloride (TCT) | A cost-effective method for transforming carboxylic acids into esters. nih.gov |

Reactivity of the Alkene Moieties in this compound (e.g., epoxidation)

The two double bonds in this compound are susceptible to electrophilic attack, with epoxidation being a notable reaction.

Epoxidation: The double bond between C-6 and C-7 is particularly reactive towards epoxidation. mdpi.com This reaction can be carried out using peroxy acids, such as peroxyacetic acid, to yield 6,7-epoxy analogues. mdpi.com Dimethyldioxirane is another powerful and selective oxidizing agent for the epoxidation of alkenes, reacting under mild conditions. researchgate.net The reactivity of the double bonds is influenced by steric factors, with cis-isomers generally showing higher reactivity than their trans counterparts. researchgate.net The kinetic data for the epoxidation of related alkenes show that the reaction is first order with respect to both the alkene and the dioxirane. researchgate.net For example, the epoxidation of geraniol (B1671447), a related compound, has been studied to understand the relative reactivity of the different double bonds. researchgate.net

Stereochemical Transformations and Isomerization Studies of this compound

This compound exists as geometric isomers, primarily the (E)-isomer (geranic acid) and the (Z)-isomer (neric acid). nist.gov The stereochemistry of the double bonds significantly influences the compound's properties and reactivity.

Isomerization studies on related terpenoids, such as geraniol, have been conducted using various catalysts. For instance, the isomerization of geraniol in the presence of natural minerals like bentonite (B74815) has been investigated to understand the influence of temperature, catalyst concentration, and reaction time on the transformation process. researchgate.net Such studies can provide insights into the potential for isomerizing this compound to obtain a desired stereoisomer. The selective synthesis of either the (E) or (Z) isomer is often a key aspect of its application.

Synthesis of Analogues and Prodrugs of this compound for Research Purposes

The structural backbone of this compound serves as a template for the synthesis of various analogues and prodrugs for research, particularly in the development of new therapeutic agents.

By modifying the carboxylic acid moiety or the alkene groups, a diverse library of compounds can be generated. For example, a series of 28 different (Z/E)-3,7-dimethyl-2,6-octadienamide derivatives and their 6,7-epoxy analogues were synthesized to evaluate their fungicidal activities. mdpi.com These syntheses often start from commercially available precursors like geraniol or nerol (B1678202), which are oxidized to the corresponding carboxylic acids. mdpi.com The resulting acid can then be derivatized to produce a range of amides and esters. mdpi.com The synthesis of acetals from the related compound citral (B94496) (3,7-dimethyl-2,6-octadienal) has also been reported, highlighting another avenue for creating analogues. researchgate.net

Polymerization and Material Science Applications of this compound Derivatives (e.g., as monomers for specialized polymers, cross-linkers in MIPs)

While direct polymerization of this compound is not extensively documented, its derivatives hold potential for applications in material science. The presence of reactive functional groups allows for their incorporation into polymeric structures. For instance, carboxylic acid-functionalized molecules can be used as monomers or cross-linkers in the synthesis of specialized polymers, such as molecularly imprinted polymers (MIPs). While no direct examples involving this compound were found, the general principle of using functionalized monomers is well-established.

Advanced Analytical Methodologies for Characterization and Quantification of 3,7 Dimethyl 2,6 Octadienoic Acid

Spectroscopic Characterization Techniques for 3,7-Dimethyl-2,6-octadienoic Acid

Spectroscopic methods are indispensable for the detailed structural analysis of this compound, providing insights into its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural assignment of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. nih.govresearchgate.net

In ¹H NMR spectroscopy of geranic acid, distinct signals corresponding to the different protons in the molecule are observed. researchgate.net For instance, the vinylic protons and the protons of the methyl and methylene (B1212753) groups appear at characteristic chemical shifts. researchgate.net Studies have reported the use of deuterated chloroform (B151607) (CDCl₃) as a solvent for NMR analysis, with tetramethylsilane (B1202638) (TMS) serving as an internal standard. nih.gov The chemical shifts are reported in parts per million (ppm). nih.gov

¹³C NMR spectroscopy complements the information from ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carboxyl group, the double-bonded carbons, and the methyl and methylene carbons are key indicators of the structure. researchgate.net For example, the peak related to the carboxyl group can shift upon interaction with other molecules, such as in the formation of ionic liquids. researchgate.net DEPT (Distortionless Enhancement by Polarization Transfer) NMR analysis can also be used to differentiate between CH, CH₂, and CH₃ groups. nih.gov

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Vinylic proton (f) | 5.0 |

| Vinylic proton (c) | 5.6 |

| Methylene group (e) | 2.0 |

| Methyl groups (d) | 1.5-1.7 |

Data sourced from a study on choline (B1196258) geranate (B1243311), where hydrogen signals from geranic acid were identified. researchgate.net

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Carboxyl Carbon | Not explicitly stated in the provided search results |

| Vinylic Carbons | Not explicitly stated in the provided search results |

| Methylene Carbon | Not explicitly stated in the provided search results |

| Methyl Carbons | Not explicitly stated in the provided search results |

Detailed ¹³C NMR chemical shift values were not available in the provided search results. However, it is mentioned that the peak for the carboxyl group shifts with the addition of water in studies of choline and geranic acid complexes. researchgate.net

Mass Spectrometry (MS) Techniques for Identification and Quantification of this compound

Mass spectrometry (MS) is a highly sensitive technique used for both the identification and quantification of this compound. It is often coupled with chromatographic methods like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for enhanced specificity. nih.govnih.gov

In electron ionization (EI) mass spectrometry, the molecule is fragmented, and the resulting mass-to-charge (m/z) ratios of the fragments create a unique mass spectrum that acts as a molecular fingerprint. For this compound, characteristic peaks are observed, with the top peak often being at m/z 69. nih.govmassbank.eu Other significant peaks can be found at m/z 41, 100, 123, and 109. nih.gov The molecular ion peak [M]⁺ at m/z 168 may also be observed. massbank.eu

For quantitative analysis, tandem mass spectrometry (MS/MS) is frequently employed, particularly in biological matrices like urine. uzh.chrsc.org This technique involves the selection of a precursor ion (e.g., [M-H]⁻ with m/z 167.1068) and its subsequent fragmentation to produce product ions, which are then detected. nih.govuzh.ch This method provides high selectivity and sensitivity for quantifying metabolites of geraniol (B1671447), including geranic acid. uzh.chrsc.org

Table 3: Key Mass Spectrometry Data for this compound

| MS Technique | Key Information | m/z Values |

|---|---|---|

| GC-MS (EI) | Top 5 Peaks | 69, 41, 100, 123, 109 nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within this compound.

IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. Key absorptions for this compound include a broad band for the O-H stretch of the carboxylic acid, C-H stretching vibrations, a sharp peak for the C=O stretch of the carboxylic acid, and C=C stretching vibrations. The IR spectrum can be obtained using techniques such as placing the sample between salt plates or using Attenuated Total Reflectance (ATR). nih.govnist.gov

UV-Vis spectroscopy provides information about the conjugated π-system in the molecule. As an α,β-unsaturated carboxylic acid, this compound is expected to show a characteristic absorption maximum (λmax) in the UV region corresponding to the π → π* electronic transition of the conjugated system.

Chromatographic Quantification of this compound in Biological and Synthetic Samples

Chromatographic techniques are the cornerstone for the separation and quantification of this compound from complex mixtures, such as those found in biological and synthetic samples.

Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with various detectors for this compound

Both Gas Chromatography (GC) and Liquid Chromatography (LC) are extensively used for the analysis of this compound. nih.govnist.gov The choice between GC and LC often depends on the sample matrix and the volatility and thermal stability of the analyte.

GC analysis typically requires derivatization of the carboxylic acid to a more volatile ester, such as a methyl ester, to improve its chromatographic behavior. jfda-online.comresearchgate.net GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a common setup. nih.gov The Kovats retention index, which is a measure of the retention time of a compound relative to n-alkanes, is often used for identification purposes in GC. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound without the need for derivatization. sielc.comsielc.com Reversed-phase (RP) HPLC methods using columns like C18 are common. sielc.com A typical mobile phase consists of a mixture of acetonitrile (B52724), water, and an acid such as phosphoric acid or formic acid for MS-compatible applications. sielc.comsielc.com Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle size columns, can be employed for faster analyses. sielc.com UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for quantifying geranic acid in biological samples like urine. rsc.org This method has been used to determine concentrations relevant to environmental exposure. uzh.ch

Biological Roles and Mechanisms of Action of 3,7 Dimethyl 2,6 Octadienoic Acid in Non Human Systems

Ecological Significance of 3,7-Dimethyl-2,6-octadienoic Acid

Role in Plant-Pest Interactions and Defense Mechanisms Involving this compound

This compound, also known as geranic acid, has been identified in various plants, including Cymbopogon citratus and Monocyclanthus vignei. nih.gov This compound is a component of the chemical defense systems of plants against pests. It is recognized for its potential as an insect repellent and is utilized in the manufacturing of such products. lookchem.com

Allelopathic Effects of this compound

Allelopathy refers to the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. Research has shown that extracts from the roots of Humulus scandens (Japanese hop) have an inhibitory allelopathic effect on the growth of Alternanthera philoxeroides (alligator weed). nih.gov While this compound itself was not explicitly identified as the sole active compound in this particular study, the extracts contained a complex mixture of chemicals, and such terpenoid acids are known to contribute to allelopathic interactions. nih.gov

Communication and Signaling Roles of this compound in Microorganisms and Insects (e.g., pheromones)

This compound and its derivatives play a significant role in chemical communication. It is classified as a pheromone, a chemical substance produced and released into the environment by an animal, especially a mammal or an insect, affecting the behavior or physiology of others of its species. ebi.ac.uknih.govchemicalbook.com

In insects, derivatives of this acid are involved in pheromonal communication. For instance, (Z)-3,7-dimethylocta-2,6-dienyl octanoate (B1194180) serves as a sex or aggregation pheromone in certain moth species. ontosight.ai Similarly, (S)-3,7-dimethyl-2-oxo-6-octene-1,3-diol has been identified as a male-produced aggregation pheromone in the Colorado potato beetle (Leptinotarsa decemlineata). researchgate.net The yellow-legged hornet (Vespa velutina) utilizes venom volatiles, which can include derivatives of this acid, as alarm pheromones. nih.gov

Biochemical Pathways Modulated by this compound in In Vitro and Non-Human In Vivo Models

Enzymatic Inhibition/Activation by this compound (e.g., tyrosinase inhibition)

This compound is a known inhibitor of the enzyme tyrosinase (EC 1.14.18.1). ebi.ac.uknih.govchemicalbook.com Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis. ebi.ac.uk The inhibitory effect of geranic acid on tyrosinase activity has been demonstrated in studies on Melan-a cells, where it reduced melanin production in a dose-dependent manner. ebi.ac.uk This inhibition of tyrosinase suggests its potential as a depigmenting agent. ebi.ac.uk The mechanism of inhibition by many compounds, including carboxylic acids, can be competitive, where the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. nih.gov

Receptor-Ligand Interactions with this compound

The primary documented receptor interactions for this compound and its derivatives are in the context of olfaction for pheromonal communication in insects. These molecules bind to specific olfactory receptors in the antennae of insects, triggering a behavioral response. The precise characterization of these receptor-ligand interactions is an active area of research in chemical ecology.

Gene Expression Modulation by this compound

While direct studies on the modulation of gene expression by this compound are not extensively documented, the activities of structurally related compounds provide significant insights into its potential mechanisms. Retinoids, which share a terpenoid-like structure, are well-known modulators of gene expression. They operate through nuclear receptors, specifically Retinoic Acid Receptors (RAR) and Retinoid X Receptors (RXR). When a ligand like all-trans-retinoic acid (at-RA) is absent, RAR-RXR heterodimers bind to retinoic acid response elements (RAREs) on DNA, recruiting corepressors and histone deacetylases. This leads to a condensed chromatin structure and transcriptional repression. Upon ligand binding, this complex releases the corepressors and recruits coactivators and histone acetyltransferases, opening the chromatin and initiating gene transcription researchgate.net. This mechanism is crucial for the regulation of genes like FoxP3, which is involved in immune cell function researchgate.net.

Similarly, other natural acids can influence gene expression through various signaling pathways. Ellagic acid, for example, has been shown to exert anti-inflammatory effects by affecting the gene and protein expression of targets involved in the PI3K/Akt and NF-κB signaling pathways biorxiv.orgbiorxiv.org. These pathways are central to cellular responses including inflammation, proliferation, and survival. Given the structural and functional similarities to these compounds, it is plausible that this compound could modulate gene expression through interaction with nuclear receptors or by influencing key inflammatory and metabolic signaling cascades, though specific research is required to confirm these hypotheses.

Pharmacological Studies of this compound Analogues (Non-human in vivo animal models, in vitro cell lines – strictly no human clinical trial data)

Investigation of Anti-microbial Activity of this compound (e.g., antifungal, antibacterial)

This compound, or geranic acid, has demonstrated notable antimicrobial properties, particularly as an antifungal agent nih.govnih.gov. Studies have shown its efficacy against various pathogens. For instance, geranic acid exhibits potent inhibitory activity against two significant pathogenic fungi affecting maize, Colletotrichum graminicola and Fusarium graminearum. In in-vitro tests, it showed a strong minimum inhibitory concentration (MIC) of less than 46 μM against both fungal species.

The broader class of fatty acids and their derivatives are recognized for their antimicrobial capabilities. The specific structure of these molecules, including carbon chain length, degree of unsaturation, and the nature of functional groups, plays a critical role in their activity nih.gov. For example, monoglycerides (B3428702) of fatty acids are often found to be the most potent antimicrobial class nih.gov. While specific antibacterial data for pure geranic acid is limited, extracts from plants like Sinularia polydactyla, which contain a variety of compounds including terpenoids like this compound, have shown activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. The extract of S. polydactyla was particularly effective against S. aureus researchgate.net.

| Compound/Extract | Microorganism | Activity Type | Observed Effect | Reference |

|---|---|---|---|---|

| Geranic Acid | Colletotrichum graminicola (Fungus) | Antifungal | Strong inhibition (MIC < 46 μM) | |

| Geranic Acid | Fusarium graminearum (Fungus) | Antifungal | Strong inhibition (MIC < 46 μM) | |

| Sinularia polydactyla extract (contains this compound) | Staphylococcus aureus | Antibacterial | Inhibition zone of 8.73 ± 2.87 mm | researchgate.net |

| Sinularia polydactyla extract (contains this compound) | Bacillus subtilis | Antibacterial | Susceptible to extract | researchgate.net |

Evaluation of Anti-inflammatory Properties of this compound in Cellular Models

The anti-inflammatory potential of this compound has been explored primarily through the study of its analogues and derivatives in various cellular and animal models. These studies indicate that this chemical scaffold can effectively modulate key inflammatory pathways.

For instance, a derivative, 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman (DMHM), isolated from a marine fungus, demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW264.7 and BV2 macrophage and microglia cells. DMHM suppressed the production of inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO) by inhibiting the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Its mechanism involves the suppression of the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) MAPK signaling pathways, alongside the induction of the protective enzyme heme oxygenase-1 (HO-1) nih.gov.

Another synthetic derivative, (E)-4-(3,7-dimethylocta-2,6-dienylamino)phenol (LQFM-015), showed anti-inflammatory action in mouse models of paw edema and pleurisy. It was found to inhibit both phospholipase A₂ (PLA₂) and cyclooxygenase (COX) enzymes, key players in the inflammatory cascade nih.gov. Furthermore, studies on other natural fatty acids like oleic acid show they can exert anti-inflammatory effects by activating sirtuin 1 (SIRT1) or through derivatives like oleoylethanolamide (OEA) which acts on the PPARα nuclear receptor nih.gov.

| Compound | Model System | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|---|

| 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman (DMHM) | LPS-stimulated RAW264.7 and BV2 cells | Suppressed NO, PGE2, COX-2, iNOS, IL-1β, and IL-6 | Inhibition of NF-κB and JNK MAPK pathways; activation of Nrf2/HO-1 pathway | nih.gov |

| (E)-4-(3,7-dimethylocta-2,6-dienylamino)phenol (LQFM-015) | Mouse models (paw edema, pleurisy) | Reduced edema and leukocyte migration | Inhibition of PLA₂ and COX enzymes | nih.gov |

| Oleic Acid | Immune cells (T cells, macrophages) | Reduces inflammatory cytokines | Activation of SIRT1; inhibition of NF-κB signaling | nih.gov |

| 4,5-Dicaffeoylquinic Acid | LPS-stimulated RAW264.7 cells | Inhibited NO, PGE2, TNF-α, and IL-6 | Suppression of NF-κB and MAPK pathways | mdpi.com |

Exploration of Antiproliferative Effects of this compound in Non-Human Cancer Cell Lines

Research into the antiproliferative effects of this compound and related compounds has shown potential for cancer research. While studies on the pure acid are sparse, extracts containing it and its alcohol analogue, geraniol (B1671447), have been investigated.

An extract from the plant Phyllanthus watsonii, which contains geranic acid, demonstrated selective cytotoxic and apoptotic activity against several human cancer cell lines, including ovarian (SKOV-3), cervical (Ca Ski), and colon (HT-29) cancer cells. The extract was found to induce apoptosis and modulate the cell cycle in these lines. Similarly, extracts from various species of the Geraniaceae family have shown the ability to inhibit the proliferation of tumor cells in a dose-dependent manner, with some inducing cellular autophagy or apoptosis nih.govresearchgate.net.

The alcohol form, geraniol, has shown potent antiproliferative effects against human lung (A549) and skin (A431) cancer cells, inhibiting tumor growth by approximately 50% in an Ehrlich Ascites Carcinoma mouse model nih.gov. The activity of other related fatty acids, such as hydroxystearic acids (HSAs), has also been studied. The position of the hydroxyl group on the fatty acid chain was found to be crucial for its growth-inhibitory activity against various human tumor cell lines, including HeLa, HT29, and MCF7 mdpi.com.

| Compound/Extract | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Phyllanthus watsonii extract (contains geranic acid) | SKOV-3 (Ovarian), Ca Ski (Cervical), HT-29 (Colon) | Selective growth inhibition, apoptosis induction, cell cycle modulation | |

| Geraniol (alcohol analogue) | A549 (Lung), A431 (Skin), PC-3 (Prostate) | Inhibition of proliferation (~50%) | nih.gov |

| Geranium and Erodium extracts | Various tumor cell lines | Inhibition of cellular proliferation, induction of autophagy and apoptosis | nih.govresearchgate.net |

| 5-Hydroxystearic Acid (related fatty acid) | HeLa (Cervical), HT29 (Colon), MCF7 (Breast) | Inhibition of cell proliferation, changes in cell motility | mdpi.com |

Neurobiological Investigations with this compound in Animal Models (e.g., insect neurobiology related to pheromones)

This compound and its derivatives play a significant role in the neurobiology of insects, primarily as semiochemicals like pheromones that mediate communication. These compounds are detected by the insect's sensitive olfactory system, where they bind to odorant-binding proteins (OBPs) in the antennae, initiating a neural signal that leads to a specific behavioral response mdpi.com.

Recent research has focused on designing novel geranic acid esters as potential aphid repellents. These synthetic compounds have been tested for their ability to repel the pea aphid, Acyrthosiphon pisum. The mechanism of action involves the binding of these esters to specific OBPs, such as ApisOBP9. Molecular docking studies have shown that interactions like hydrogen bonding and hydrophobic interactions within the OBP's binding pocket are crucial for the repellent activity researchgate.netmdpi.com.

In addition to repellent activity, related structures serve as aggregation pheromones. For example, the male-produced pheromone of the Colorado potato beetle, Leptinotarsa decemlineata, has been identified as (S)-3,7-dimethyl-2-oxo-6-octene-1,3-diol, a compound derived from the same geraniol backbone researchgate.net. This demonstrates that the C10 terpenoid skeleton of this compound is a key structural motif for molecules involved in insect chemical ecology and neurobiology, offering a promising avenue for developing environmentally friendly pest management strategies youtube.com.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives for Biological Functions

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its derivatives influences their biological functions. These studies reveal that minor modifications to the molecule can lead to significant changes in activity.

For Antimicrobial Activity: In the broader class of fatty acids, antimicrobial activity is heavily influenced by structural properties. Key factors include the length of the carbon chain, the presence and position of double bonds, and the nature of the functional group (e.g., acid vs. ester) nih.gov. For instance, studies on various fatty acid derivatives against Staphylococcus aureus revealed that monoglycerides were a particularly potent class of antimicrobials nih.gov. SAR studies on other antimicrobial scaffolds, like quinolinequinones, have shown that the presence and position of an ester group can significantly impact antibacterial potency mdpi.com.

For Anti-inflammatory Activity: SAR studies on anti-inflammatory agents have provided clear insights. In a series of S-allyl-l-cysteine (SAC) and garlic acid conjugates, it was found that esterifying the carboxyl group and adding a methoxy (B1213986) group to the phenol (B47542) moiety improved anti-inflammatory efficacy nih.gov. For indan (B1671822) acid derivatives, the distance between the indan ring and the acidic functional group is critical; a one-carbon spacer appears to be optimal for activity core.ac.uk. Similarly, in N-arylanthranilic acids, the substitution pattern on the aryl ring is a key determinant of anti-inflammatory potency nih.gov.

For Other Biological Activities: The importance of the carboxylic acid group is highlighted in studies on melanin biosynthesis, where geranic acid showed stronger inhibitory activity compared to its alcohol (geraniol) and saturated (citronellic acid, citronellol) counterparts. This suggests the α,β-unsaturated carboxylic acid moiety is critical for this specific activity. In contrast, for acaricidal activity against mites, the aldehyde analogue (geranial) and its derivatives were studied, indicating that the terminal functional group is a key site for modification to alter biological function mdpi.com.

| Compound | Structural Feature | Biological Activity | SAR Insight | Reference |

|---|---|---|---|---|

| Geranic Acid | α,β-unsaturated carboxylic acid | Melanin synthesis inhibition | More potent than geraniol (alcohol) and citronellic acid (saturated acid), indicating the importance of the conjugated acid functional group. | |

| Fatty Acid Derivatives | Carbon chain length, esterification | Antimicrobial | Monoglycerides are highly potent; chain length affects efficacy. | nih.gov |

| SAC-Garlic Acid Conjugates | Esterified carboxyl, methoxylation | Anti-inflammatory | These modifications enhance inhibitory activity on the TLR2 signaling pathway. | nih.gov |

| Indan Acid Derivatives | Linker length between ring and acid | Anti-inflammatory | A one-carbon separation is optimal for activity. | core.ac.uk |

| Geranial Analogues | Modifications to the aldehyde and chain | Acaricidal | Structural changes directly impact toxicity to mites. | mdpi.com |

Biotechnological and Synthetic Biology Applications of 3,7 Dimethyl 2,6 Octadienoic Acid

Microbial Fermentation Optimization for Enhanced 3,7-Dimethyl-2,6-octadienoic Acid Production

The production of this compound, also known as geranic acid, through microbial fermentation presents an economically and environmentally favorable alternative to chemical synthesis. nih.gov Optimization of this bioprocess involves both the genetic engineering of microbial strains and the precise control of the bioreactor environment to maximize yield and productivity.

Strain Engineering for High-Yield Production of this compound

Metabolic engineering of microorganisms is a cornerstone for achieving high-titer production of geranic acid. The core strategy involves introducing and optimizing a biosynthetic pathway in a host organism, often one that does not naturally produce the compound, and eliminating competing metabolic pathways that divert resources away from the target product. youtube.com

Escherichia coli is a common host for this purpose. Strategies for enhancing production in E. coli often involve redirecting metabolic flux. For instance, to increase the production of succinic acid, a related organic acid, researchers have successfully disrupted genes responsible for creating competing products like pyruvate, thereby forcing the metabolic pathway towards the desired output. nih.gov A similar approach can be applied for geranic acid, which involves engineering the cell to efficiently convert precursors like geraniol (B1671447) or citral (B94496). oup.comresearchgate.net This often requires the introduction of specific enzymes, such as geraniol dehydrogenase and geranial dehydrogenase, which catalyze the conversion of geraniol to geranial and then to geranic acid. nih.govoup.com

Another strategy is the "bioprospecting" of enzymes from various organisms to construct a novel and efficient pathway within the host. youtube.com For example, a geraniol synthase gene from Lippia dulcis has been used in maize to produce geraniol, which is then endogenously converted to geranic acid. nih.gov This highlights the potential of using heterologous genes to build desired production pathways.

Fungi have also been identified as effective biocatalysts. Strains like Mucor irregularis and Penicillium digitatum have been shown to transform geraniol into geranic acid with high conversion rates. nih.govnih.gov The bacterium Acinetobacter sp. Tol 5 has also been engineered to produce (E)-geranic acid from geraniol. oup.com The selection and further engineering of such strains are crucial for developing commercially viable fermentation processes.

Table 1: Examples of Microbial Strains Used in Geranic Acid Production

| Microorganism | Precursor | Key Engineering Strategy/Enzymes | Reference |

| Mucor irregularis IIIMF4011 | Geraniol | Biotransformation using whole cells | nih.govnih.gov |

| Acinetobacter sp. Tol 5 | Geraniol | Expression of geraniol dehydrogenase (GeoA) and geranial dehydrogenase (GeoB) | oup.com |

| Alcaligenes defragrans | β-Myrcene | Utilizes a novel anaerobic degradation pathway | nih.govresearchgate.net |

| Penicillium digitatum | Geraniol, Citral | NAD+-dependent citral dehydrogenase activity | nih.gov |

| Engineered Escherichia coli | Glucose | Introduction of heterologous pathways and deletion of competing pathways | youtube.comnih.gov |

| Engineered Zea mays (Maize) | Endogenous | Expression of geraniol synthase from Lippia dulcis | nih.gov |

Bioreactor Design and Process Control for this compound Bioproduction

The design of the bioreactor and the stringent control of process parameters are critical for creating an optimal environment for microbial growth and product formation. researchgate.net Key parameters that must be monitored and controlled include temperature, pH, dissolved oxygen, nutrient feeding, and agitation. nih.gov

Temperature and pH: Maintaining optimal temperature is crucial for enzyme activity. For geranic acid production using Mucor irregularis, a temperature of 28°C was found to be optimal, achieving over 99% conversion. nih.gov pH control is also vital, as cellular metabolism can cause significant shifts. For example, the production of organic acids like geranic acid will lower the pH of the culture medium. alicat.com Control systems often use automated addition of base or the sparging of gases like air or nitrogen to maintain the desired pH range. alicat.com

Aeration and Agitation: For aerobic fermentations, supplying oxygen is essential. This is typically achieved by sparging air or oxygen into the bioreactor. The agitator (mixer) plays a key role in dispersing the gas bubbles, increasing the surface area for oxygen transfer, and ensuring the culture medium is homogenous. jongia.com In some cases, as with Alcaligenes defragrans, geranic acid can be produced under anaerobic (denitrifying) conditions, which requires a different gas management strategy. nih.govresearchgate.net

Fed-Batch and Continuous Culture: To avoid substrate inhibition and maintain cell viability, a fed-batch strategy is often employed. This involves feeding the substrate (e.g., geraniol) and other nutrients into the bioreactor at a controlled rate throughout the fermentation process. researchgate.net In a successful scale-up of geranic acid production using Mucor irregularis, the biotransformation was carried out in a 3-liter fermenter with a 1.5-liter working volume, demonstrating the feasibility of larger-scale production. nih.govnih.govacs.org Continuous culture systems, such as turbidostats, can also be used to maintain a constant cell density and a stable production environment. researchgate.net

Process Modeling: Advanced control strategies often utilize mathematical models to simulate and predict the fermentation process. researchgate.net These models can help optimize feeding strategies, design experiments, and develop robust control loops to maximize the yield of this compound. nih.gov

Chemoenzymatic Synthesis of this compound and its Analogues

Chemoenzymatic synthesis combines the high selectivity of enzymes with the efficiency of chemical reactions to create complex molecules. nih.gov This approach is particularly valuable for producing compounds like this compound and its derivatives with high purity and specific stereochemistry.

A primary chemoenzymatic route to geranic acid involves the oxidation of its corresponding aldehyde, citral (a mixture of geranial and neral). While strong chemical oxidants can be used, they often lack selectivity and can lead to unwanted byproducts. scribd.com Biocatalytic oxidation offers a milder and more specific alternative.

The process typically involves two main steps:

Chemical Synthesis/Extraction of the Precursor: The starting material, citral, is often sourced from the essential oil of plants like lemongrass (Cymbopogon citratus). mdpi.com

Enzymatic Oxidation: The citral is then converted to geranic acid using an enzyme or a whole-cell biocatalyst. This step leverages the specificity of enzymes like NAD+-dependent citral dehydrogenase, which has been identified in spore extracts of the fungus Penicillium digitatum. researchgate.net Another method involves using sodium chlorite (B76162) (NaClO₂) as an oxidant in the presence of a scavenger like 2-methyl-2-butene (B146552) to selectively oxidize the aldehyde group of geranial to the carboxylic acid, yielding geranic acid with high efficiency. mdpi.com

This biocatalytic step avoids the harsh conditions of purely chemical oxidation, which can affect the sensitive double bonds in the molecule's carbon chain. scribd.com The synergy between chemical preparation and enzymatic transformation allows for an efficient and controlled synthesis of this compound.

Applications of this compound in Agricultural Science (e.g., pest control, plant growth regulation)

This compound has demonstrated significant potential in agricultural science, primarily as a natural and eco-friendly agent for pest control. acs.org

Antifungal Agent: Research has shown that geranic acid possesses strong inhibitory activity against major plant pathogenic fungi. acs.org It is particularly effective against Colletotrichum graminicola and Fusarium graminearum, two fungi that cause significant damage to maize crops. nih.gov This antifungal property makes it a promising candidate for developing new bio-fungicides.

Insect Repellent and Pheromone: Geranic acid and its derivatives can act as insect repellents and pheromones, offering an alternative to synthetic chemical insecticides. mdpi.com It can be used as an artificially synthesized pheromone to attract honeybees, which could have applications in pollination management. nih.govacs.org Furthermore, novel esters of geranic acid have been designed and synthesized to act as potential aphid repellents. mdpi.comresearchgate.net These compounds show promise for controlling aphid populations by regulating their behavior, which is a key strategy in integrated pest management. mdpi.com The use of such behavior-modifying compounds is considered beneficial for ecological conservation as they are often species-specific and less harmful to the environment than broad-spectrum pesticides. mdpi.com

Metabolic Engineering in Crops: A forward-thinking application involves genetically engineering crops to produce geranic acid themselves, thereby creating plants with built-in resistance to fungal pathogens. nih.gov Studies have successfully engineered maize to produce geraniol, which the plant's own metabolic pathways then convert into geranic acid and its glycosides. nih.gov While challenges remain in ensuring the accumulation of the active, non-glycosylated form of the acid, this approach represents a frontier in developing disease-resistant crops. nih.gov

Table 2: Agricultural Applications of this compound

| Application | Target Organism(s) | Mode of Action | Reference |

| Antifungal Agent | Colletotrichum graminicola, Fusarium graminearum | Inhibition of fungal growth | nih.govacs.org |

| Insect Repellent | Aphids (Acyrthosiphon pisum) | Behavioral modification | mdpi.comresearchgate.net |

| Insect Pheromone | Honeybees | Attraction | nih.govacs.org |

| In-planta Resistance | Fungal pathogens of maize | Endogenous production via metabolic engineering | nih.gov |

Role of this compound in Flavor and Fragrance Research as a Precursor or Derivative

This compound (geranic acid) and its isomers are valuable compounds in the flavor and fragrance industry, both as standalone ingredients and as precursors for other aroma chemicals. nih.govthegoodscentscompany.com

Direct Application: Geranic acid itself is described as having a soft, fresh, green-floral odor. thegoodscentscompany.comperflavory.com It is found naturally in plants like bitter orange and lemon balm and is used in flavor formulations to balance sweet notes, particularly in citrus profiles. thegoodscentscompany.comperflavory.com It also acts as a flavor enhancer and has been identified as a component in certain types of beer. nih.govacs.org

Precursor for Derivatives: A significant role of geranic acid is as a starting material or intermediate for the synthesis of other valuable flavor and fragrance compounds. It is structurally related to some of the most important acyclic monoterpenoids used in the industry, including geraniol, nerol (B1678202), and citral. nih.gov The enzymatic or chemical conversion of these related compounds often involves geranic acid as an intermediate. For example, the biotransformation of geraniol can yield geranic acid, which can then be further modified. researchgate.net

Its esters, such as methyl geranate (B1243311), are also important aroma compounds. researchgate.net The controlled synthesis of these derivatives allows for the creation of a wide range of scents and flavors. The relationship between geranic acid and citral is particularly important; citral is a key component in lemon-scented products, and its oxidation to geranic acid represents a common transformation in both biological systems and industrial synthesis. scribd.com This interchangeability makes the entire family of related compounds—geraniol, citral, and geranic acid—a versatile toolkit for flavor and fragrance chemists.

Future Research Directions and Challenges in 3,7 Dimethyl 2,6 Octadienoic Acid Studies

Elucidation of Novel Biosynthetic Pathways for 3,7-Dimethyl-2,6-octadienoic Acid

The known biosynthetic pathway for this compound primarily involves the oxidation of geranial, which itself is derived from geraniol (B1671447). ebi.ac.uk However, the complete enzymatic machinery and regulatory networks governing its production in various organisms are not fully understood. Future research should focus on:

Identifying and characterizing novel enzymes: While geraniol dehydrogenase has been identified, other enzymes involved in the conversion of geraniol to geranic acid in different species remain to be discovered and characterized. ebi.ac.uk

Investigating alternative precursors: Research could explore whether other monoterpenoids or related compounds can serve as precursors for geranic acid biosynthesis in different organisms.

Unraveling regulatory mechanisms: Understanding how the expression of genes involved in the biosynthetic pathway is regulated in response to developmental cues and environmental stimuli is crucial for metabolic engineering efforts.

Development of Advanced Synthetic Strategies for this compound and Complex Derivatives

While chemical synthesis of this compound is established, the development of more efficient, stereoselective, and environmentally friendly methods remains a key objective. pherobase.com Future research in this area should include:

Catalytic innovations: Exploring novel catalysts, such as those based on earth-abundant metals or biocatalysts, could lead to more sustainable and cost-effective synthetic routes. mdpi.com For instance, rhodium chiral monophosphine complexes have been used in the hydrogenation of terpenic acids. pherobase.com

Stereoselective synthesis: Developing methods for the selective synthesis of specific isomers (E and Z) of geranic acid is important, as different isomers may exhibit distinct biological activities. researchgate.net

Synthesis of complex derivatives: Designing and synthesizing novel derivatives of this compound with enhanced or novel biological activities is a promising avenue for drug discovery and other applications. researchgate.net This includes the synthesis of amides and epoxy analogues which have shown fungicidal activities. researchgate.net

Systems Biology and Omics Approaches to Understand this compound Metabolism in Diverse Organisms

To gain a holistic understanding of the role of this compound in biological systems, integrated "omics" approaches are essential. This involves the systematic study of genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). Future research should aim to:

Construct metabolic networks: Integrate multi-omics data to build comprehensive models of geranic acid metabolism and its interaction with other metabolic pathways in various organisms, from microbes to plants.

Identify regulatory hubs: Use systems-level analyses to pinpoint key genes, proteins, and metabolites that act as regulatory hubs in the production and response to this compound.

Comparative omics: Compare the metabolic profiles of different species or genotypes with varying levels of geranic acid to identify novel genes and pathways associated with its biosynthesis and function.

Exploration of Undiscovered Biological Roles of this compound

While this compound is known to possess antifungal and pheromonal properties, its full spectrum of biological activities is likely much broader. ebi.ac.ukchemicalbook.com Future research should focus on:

Screening for novel bioactivities: Conduct high-throughput screening of geranic acid and its derivatives against a wide range of biological targets, including enzymes, receptors, and cell lines, to uncover new therapeutic applications.

Investigating its role in plant-microbe interactions: Explore the potential of geranic acid to modulate the interactions between plants and pathogenic or beneficial microorganisms.

Elucidating its function in animal physiology: Investigate the potential roles of geranic acid as a signaling molecule or metabolic regulator in animal systems, building on its known presence in the human metabolome. nih.gov

Challenges in Scaling Up Production of this compound for Research and Industrial Applications

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges that need to be addressed:

Cost-effective feedstock: Identifying and securing a sustainable and inexpensive source of starting materials is crucial for economic viability. While it can be extracted from plants like lemongrass, synthetic routes are also common. ebi.ac.ukresearchgate.net

Process optimization and intensification: Developing robust and efficient downstream processing and purification methods is essential to obtain high-purity geranic acid at a large scale. This includes optimizing reaction conditions such as temperature, catalyst concentration, and reaction time. mdpi.combibliotekanauki.pl

Regulatory approval and market acceptance: For applications in food, pharmaceuticals, and agriculture, obtaining the necessary regulatory approvals and ensuring consumer acceptance are critical hurdles.

Table of Research Directions and Challenges

| Area of Focus | Key Research Directions | Significant Challenges |

|---|

| Biosynthesis | - Identification of novel enzymes and pathways

Conclusion: Synthesizing Knowledge on 3,7 Dimethyl 2,6 Octadienoic Acid

Summary of Key Academic Contributions to 3,7-Dimethyl-2,6-octadienoic Acid Research

Research into this compound has unveiled its multifaceted roles in nature and its potential for various applications. Key academic contributions have spanned its identification as a semiochemical, elucidation of its biological and biochemical activities, and the development of synthetic methodologies.